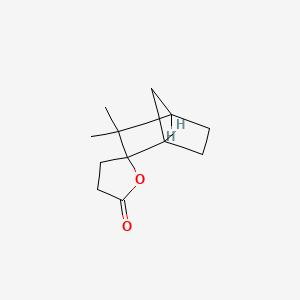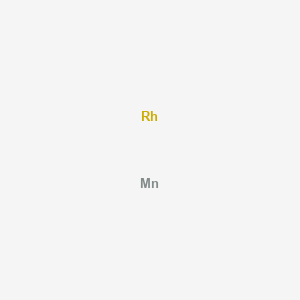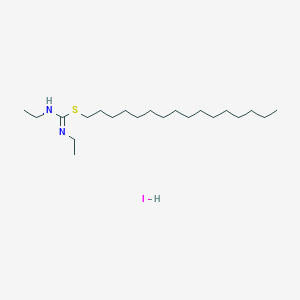
Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pseudourea group, which is a derivative of urea where one of the oxygen atoms is replaced by sulfur, and it is further modified with diethyl and hexadecyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide typically involves the reaction of 1,3-diethyl-2-thiourea with a hexadecyl halide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pseudourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiourea derivatives.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under inert atmospheres.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various alkyl or aryl pseudourea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the pseudourea group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The diethyl and hexadecyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets.
Comparación Con Compuestos Similares
- Pseudourea, 2-hexadecyl-1,3-dimethyl-2-thio-, hydriodide
- Pseudourea, 2-decyl-1,3-diethyl-2-thio-, hydriodide
Comparison: Pseudourea, 1,3-diethyl-2-hexadecyl-2-thio-, hydriodide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, this compound exhibits higher lipophilicity and enhanced membrane permeability, making it more effective in certain biological applications.
Propiedades
Número CAS |
5339-46-8 |
|---|---|
Fórmula molecular |
C21H45IN2S |
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
hexadecyl N,N'-diethylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C21H44N2S.HI/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(22-5-2)23-6-3;/h4-20H2,1-3H3,(H,22,23);1H |
Clave InChI |
JOANHRCWWUJBAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCSC(=NCC)NCC.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


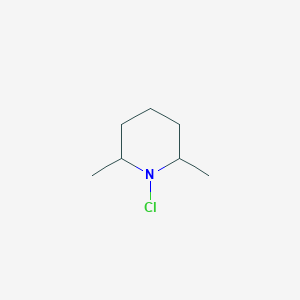
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
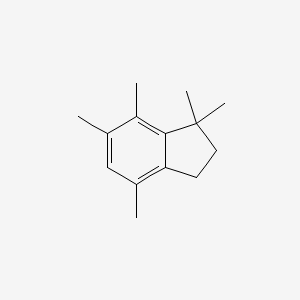
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)

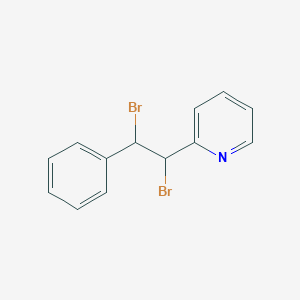
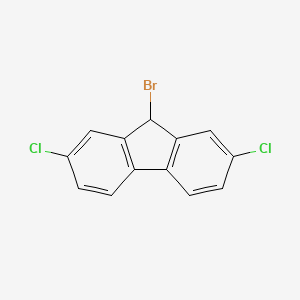
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)

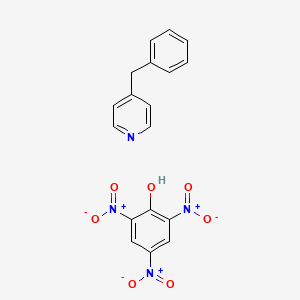
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)

